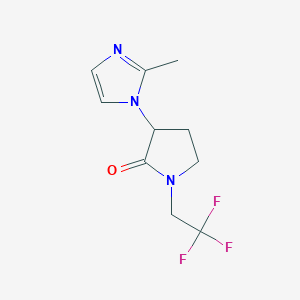
3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H12F3N3O and its molecular weight is 247.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C10H12F3N3O, with a molecular weight of approximately 251.22 g/mol. The structure includes a pyrrolidinone ring substituted with a trifluoroethyl group and an imidazole moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential interactions with G-protein coupled receptors (GPCRs) and other enzyme systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related piperidine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that a similar piperidinone derivative exhibited significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells (FaDu) when compared to the standard drug bleomycin .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Research on related piperidine derivatives indicates their capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in neurodegenerative disease models like Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the nitrogen atoms within the cyclic structure significantly affect the biological activity. For instance, the introduction of hydrophobic groups has been shown to enhance binding affinity to target proteins .
Case Studies
-
Anticancer Study : A study involving a derivative of the compound showed a dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.
Compound IC50 (µM) Cell Line Derivative A 10 FaDu Bleomycin 15 FaDu -
Neuroprotective Study : In vitro assays demonstrated that related compounds could improve neuronal survival rates in models exposed to neurotoxic agents.
Compound AChE Inhibition (%) BuChE Inhibition (%) Derivative B 75 60 Donepezil 85 70
特性
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-14-3-5-16(7)8-2-4-15(9(8)17)6-10(11,12)13/h3,5,8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMZFNCVYWXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCN(C2=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














